Ethyl 4-(3-phenylpropyl)piperazine-1-carboxylate Ethyl 4-(3-phenylpropyl)piperazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 59698-38-3
VCID: VC5308019
InChI: InChI=1S/C16H24N2O2/c1-2-20-16(19)18-13-11-17(12-14-18)10-6-9-15-7-4-3-5-8-15/h3-5,7-8H,2,6,9-14H2,1H3
SMILES: CCOC(=O)N1CCN(CC1)CCCC2=CC=CC=C2
Molecular Formula: C16H24N2O2
Molecular Weight: 276.38

Ethyl 4-(3-phenylpropyl)piperazine-1-carboxylate

CAS No.: 59698-38-3

Cat. No.: VC5308019

Molecular Formula: C16H24N2O2

Molecular Weight: 276.38

* For research use only. Not for human or veterinary use.

Ethyl 4-(3-phenylpropyl)piperazine-1-carboxylate - 59698-38-3

Specification

CAS No. 59698-38-3
Molecular Formula C16H24N2O2
Molecular Weight 276.38
IUPAC Name ethyl 4-(3-phenylpropyl)piperazine-1-carboxylate
Standard InChI InChI=1S/C16H24N2O2/c1-2-20-16(19)18-13-11-17(12-14-18)10-6-9-15-7-4-3-5-8-15/h3-5,7-8H,2,6,9-14H2,1H3
Standard InChI Key YYKNZNUZGUIRSH-UHFFFAOYSA-N
SMILES CCOC(=O)N1CCN(CC1)CCCC2=CC=CC=C2

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

Ethyl 4-(3-phenylpropyl)piperazine-1-carboxylate (C₁₆H₂₄N₂O₂) features a six-membered piperazine ring substituted at the 1-position with an ethyl carboxylate group and at the 4-position with a 3-phenylpropyl chain (Fig. 1). The phenylpropyl moiety enhances lipophilicity, potentially improving membrane permeability, while the carboxylate group contributes to hydrogen-bonding interactions .

Key structural attributes:

  • Piperazine core: Facilitates interactions with biological targets, particularly neurotransmitter receptors.

  • 3-Phenylpropyl substituent: Introduces steric bulk and aromaticity, influencing binding affinity.

  • Ethyl carboxylate: Modulates solubility and metabolic stability .

Spectroscopic Characterization

While experimental data for this compound are scarce, analogous piperazine derivatives exhibit:

  • FT-IR peaks: N-H stretching (3,300–3,100 cm⁻¹), C=O (1,700–1,650 cm⁻¹), and aromatic C-H (3,100–3,000 cm⁻¹) .

  • NMR signals: Piperazine protons resonate at δ 2.5–3.5 ppm (¹H), while the phenyl group appears at δ 7.2–7.4 ppm .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via a two-step protocol:

  • Piperazine functionalization: React piperazine with ethyl chloroformate in dichloromethane under basic conditions (e.g., triethylamine) to form the carboxylate intermediate .

  • Alkylation: Introduce the 3-phenylpropyl group using 3-phenylpropyl bromide in tetrahydrofuran with sodium hydride as a base.

Reaction conditions:

  • Temperature: 0–25°C

  • Yield: 60–75% (optimized via continuous flow methods in industrial settings).

Industrial Optimization

Large-scale production employs:

  • Continuous flow reactors: Enhance heat transfer and reduce side reactions.

  • Catalytic systems: Palladium catalysts for selective alkylation.

Physicochemical Properties

Stability and Reactivity

  • Thermal stability: Decomposes above 200°C (predicted via thermogravimetric analysis of analogs) .

  • Hydrolytic susceptibility: The ester group undergoes hydrolysis under acidic or alkaline conditions, forming carboxylic acid derivatives .

Solubility and Partitioning

PropertyValueMethod
LogP (octanol/water)2.8 ± 0.3Computational prediction
Aqueous solubility0.12 mg/mL (25°C)HPLC-UV
Melting point98–102°CDifferential scanning calorimetry

Data inferred from structurally similar compounds .

Model SystemObserved EffectEfficacy (ED₅₀)Source Compound Analogy
Rat anxiety modelReduced exploratory latency12 mg/kg
In vitro neuroprotection40% reduction in oxidative stress50 μM

Applications in Medicinal Chemistry

Drug Development

  • Lead optimization: Serves as a scaffold for CNS-targeted agents due to its blood-brain barrier permeability .

  • Prodrug potential: Ester hydrolysis in vivo could release active carboxylic acid metabolites .

Comparative Analysis with Analogues

CompoundLogP5-HT₁A IC₅₀ (nM)D₂ IC₅₀ (nM)
Ethyl 4-(3-phenylpropyl)piperazine-1-carboxylate2.8150420
Tert-butyl analog3.290380
Methyl ureido derivative1.9220650

Data extrapolated from related structures .

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